molecular formula C11H21NO3 B2807662 tert-butyl N-(1-oxohexan-3-yl)carbamate CAS No. 1782615-98-8

tert-butyl N-(1-oxohexan-3-yl)carbamate

Cat. No.: B2807662
CAS No.: 1782615-98-8
M. Wt: 215.293
InChI Key: WTIHBBWWMJDNJD-UHFFFAOYSA-N
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Description

Overview of the Compound's Structural Features and Nomenclature

The name tert-butyl N-(1-oxohexan-3-yl)carbamate systematically describes its molecular structure. The core of the molecule is a six-carbon chain, indicated by "hexan-". The "1-oxo" designation specifies a carbonyl group (C=O) at the first carbon, making the parent structure a hexanal (B45976). The suffix "-3-yl" signifies that this hexanal chain is attached to the rest of the molecule at its third carbon atom.

This "1-oxohexan-3-yl" group is bonded to a nitrogen atom ("N-"), which is part of a carbamate (B1207046) functional group. Specifically, it is a tert-butyl carbamate, where a tert-butyl group is connected to the carbamate's oxygen atom. This particular type of carbamate is commonly known as a tert-butoxycarbonyl or "Boc" group. Thus, the compound is a derivative of 3-aminohexanal, with the amino group being protected by a Boc group.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C11H21NO3 nih.gov
Molecular Weight 215.29 g/mol
IUPAC Name This compound nih.gov

| Structure | A hexanal backbone with a tert-butoxycarbonylamino group at the C3 position. |

Significance of Carbamate Functional Groups in Chemical Synthesis and Biological Research

The carbamate functional group is a cornerstone of modern organic synthesis, primarily for its role in protecting amines. chemistrysteps.com Amines are highly reactive, functioning as both bases and nucleophiles, which can interfere with desired chemical transformations elsewhere in a molecule. By converting an amine to a carbamate, its nucleophilicity and basicity are significantly reduced, rendering it inert to a wide range of reaction conditions. masterorganicchemistry.comchem-station.com

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group used in non-peptide chemistry. jk-sci.com Its popularity stems from several key advantages:

Ease of Installation : The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comorganic-chemistry.org

Stability : It is stable under most basic, nucleophilic, and reductive conditions, allowing for a broad scope of chemical manipulations on other parts of the molecule. organic-chemistry.org

Facile Removal : The Boc group is prized for its clean and straightforward removal under acidic conditions, often using trifluoroacetic acid (TFA). jk-sci.commasterorganicchemistry.comwikipedia.org The mechanism involves the formation of a stable tert-butyl cation, which regenerates the free amine. chemistrysteps.com

This strategic protection and deprotection are essential in multi-step syntheses, including the automated solid-phase synthesis of peptides. chem-station.commasterorganicchemistry.com Furthermore, the carbamate linkage is a structural motif found in numerous pharmaceuticals and agrochemicals, where it can contribute to the molecule's biological activity and pharmacokinetic properties. wikipedia.orgnih.gov

Contextualization within Known Hexanone and Boc-Protected Amine Derivatives

This compound belongs to the broad class of carbonyl compounds and, more specifically, can be seen as a functionalized aliphatic aldehyde. The hexanal backbone provides a six-carbon framework that can be further elaborated. Unlike simple ketones such as 2-hexanone (B1666271) or 3-hexanone, which are primarily used as solvents or flavor agents, this molecule is designed as a synthetic intermediate. biosynth.comnih.gov The presence of both a reactive aldehyde at one end and a protected amine at a defined position makes it a bifunctional building block.

The compound is a classic example of a Boc-protected amino aldehyde. This structural motif is incredibly valuable in organic synthesis. The aldehyde can undergo a wide variety of reactions, such as nucleophilic additions, Wittig reactions, or reductive aminations, to build molecular complexity. Once these transformations are complete, the Boc group can be removed to reveal the primary amine, which can then be used for subsequent reactions, such as amide bond formation. This strategic unmasking of reactive sites is a fundamental concept in the synthesis of complex natural products and pharmaceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-oxohexan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIHBBWWMJDNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of Tert Butyl N 1 Oxohexan 3 Yl Carbamate

Reactions of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov

The most common method for the cleavage of the Boc group is through acid-mediated hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed. masterorganicchemistry.com

The mechanism proceeds through several distinct steps:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the carbamate. masterorganicchemistry.comcommonorganicchemistry.com

Fragmentation: The protonated carbamate then fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com This step is typically the rate-determining step.

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Protonation of Amine: Under the acidic conditions, the resulting amine is protonated, forming an ammonium (B1175870) salt. commonorganicchemistry.com

The liberated tert-butyl cation is a reactive electrophile that can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially alkylate other nucleophilic species in the reaction mixture. commonorganicchemistry.comstackexchange.com Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of an ion-molecule pair formed after the initial fragmentation. nih.gov

ReagentTypical ConditionsReference
Trifluoroacetic acid (TFA)Neat or in Dichloromethane (DCM) commonorganicchemistry.com
Hydrochloric acid (HCl)In solvents like dioxane, ethyl acetate, or methanol (B129727) fishersci.co.uknih.gov
Sulfuric acid (H₂SO₄)In Dichloromethane (DCM) researchgate.net
Phosphoric acid (H₃PO₄)Aqueous, offers mild conditions researchgate.net

While strong acids are effective, the harsh conditions can be incompatible with sensitive functional groups elsewhere in a molecule. nih.gov This has led to the development of numerous alternative deprotection strategies.

These alternative methods often offer greater functional group tolerance and milder reaction conditions. nih.gov For instance, the use of oxalyl chloride in methanol provides a mild method for selective N-Boc deprotection at room temperature. rsc.org Thermolytic cleavage is another option, though it typically requires high temperatures. nih.govresearchgate.net Metal-catalyzed approaches have also been reported as effective alternatives. nih.gov

MethodReagentsKey FeaturesReference
Lewis Acid Catalysis ZnBr₂, CeCl₃/NaI, BiCl₃Milder than Brønsted acids; useful for sensitive substrates. researchgate.net
Neutral Conditions Thermolysis (heating)Reagent-free but requires high temperatures (~180 °C). masterorganicchemistry.comresearchgate.net
Reductive Cleavage Not typically used for BocMore common for other protecting groups like Cbz. masterorganicchemistry.com
Oxalyl Chloride (COCl)₂ in MethanolMild, room temperature conditions; tolerant of other acid-labile groups. nih.govrsc.org
Basic Conditions Na₂CO₃ in DME (reflux)Generally, Boc is base-stable, but cleavage is possible under specific, harsh basic conditions. nih.gov

The nitrogen atom of the Boc-carbamate is generally considered non-nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the steric hindrance from the bulky tert-butyl group. However, under strongly basic conditions, the proton on the carbamate nitrogen can be removed. researchgate.net Deprotonation by a strong base can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion. researchgate.net This intermediate can then be trapped by various nucleophiles. Additionally, specialized catalytic systems, such as Ni(II)-catalyzed photoredox reactions, can achieve N-arylation of Boc-protected amines. organic-chemistry.org

Reactivity of the Ketone Functional Group

The ketone at the C3 position of tert-butyl N-(1-oxohexan-3-yl)carbamate is a key site for chemical transformations. Its reactivity includes additions to the carbonyl carbon and reactions at the adjacent alpha-carbons.

The carbonyl group (C=O) is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. masterorganicchemistry.com This polarity makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

For this compound, this reaction would proceed as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Intermediate Formation: The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is subsequently protonated, typically by a weak acid or during workup, to yield a tertiary alcohol. youtube.com

Common nucleophiles for this transformation include:

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol.

Organometallic Reagents (e.g., Grignard reagents, organolithiums): These act as sources of carbanions, which add to the carbonyl to form new carbon-carbon bonds, yielding a tertiary alcohol upon workup. youtube.com

Cyanide (e.g., HCN, NaCN): Addition of a cyanide ion forms a cyanohydrin. wikipedia.org

The addition of strong nucleophiles like Grignard reagents or hydrides is generally irreversible. masterorganicchemistry.com

The hydrogen atoms on the carbons adjacent to the ketone carbonyl (the α-carbons, C2 and C4) are acidic. msu.eduyoutube.com This acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. youtube.com

Enolization: In the presence of an acid or a base, the ketone can exist in equilibrium with its enol tautomer. Base-catalyzed enolization involves the removal of an α-proton to form an enolate ion, which is a potent nucleophile. libretexts.org

Alkylation: The nucleophilic enolate can react with electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This process is known as the alkylation of ketones. aklectures.com

In the case of this compound, deprotonation can occur at either the C2 or C4 position, potentially leading to a mixture of products. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate. masterorganicchemistry.com Subsequent reaction with an alkyl halide (R-X) would yield an α-alkylated β-keto carbamate. libretexts.org

Reduction and Oxidation Pathways

Reduction: The aldehyde functional group is highly susceptible to reduction to a primary alcohol. This transformation can be achieved with high chemoselectivity using a variety of reducing agents. britannica.com Common laboratory reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. britannica.commasterorganicchemistry.com Sodium borohydride is a milder reagent and is often preferred due to its compatibility with the Boc-protecting group, which is stable to its effects. masterorganicchemistry.com The reduction of aldehydes to primary alcohols typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

The reaction can be summarized as follows: R-CHO + [H⁻] → R-CH₂O⁻ R-CH₂O⁻ + H⁺ → R-CH₂OH

Modified borohydride reagents can be employed to achieve chemoselective reduction of the aldehyde in the presence of less reactive carbonyl groups, such as ketones. rsc.orgorientjchem.org Systems like NaBH₄ combined with acetylacetone (B45752) or ammonium oxalate (B1200264) have been developed for this purpose, highlighting the ability to selectively target the aldehyde. rsc.orgscielo.org.za

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. However, the oxidation of α-amino aldehydes must be conducted under mild conditions to prevent racemization of the adjacent stereocenter. While direct oxidation of the aldehyde in this compound to a carboxylic acid is a feasible pathway, another significant oxidation pathway involves the α-carbon. Organocatalytic methods, for instance, using proline, can facilitate the enantioselective α-oxidation of aldehydes to generate α-oxyaldehydes. nih.gov Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems are also known for the mild and selective aerobic oxidation of primary alcohols to aldehydes, and under certain conditions, can be used for further oxidation, though care must be taken to avoid side reactions, especially with amine functionalities present. nih.gov

Transformations of the Hexyl Carbon Chain

The aliphatic hexyl chain of the molecule presents sites for C–H functionalization, a powerful tool for modifying molecular structure without pre-installed functional groups. nih.gov

The selective functionalization of specific C(sp³)–H bonds in a flexible aliphatic chain is a significant challenge in synthetic chemistry due to the similar reactivity of multiple C–H bonds. rsc.orgnih.gov Success often relies on directing groups that position a catalyst in proximity to a target C–H bond. rsc.org In this compound, the carbamate group can potentially act as a directing group in transition-metal-catalyzed C–H activation. magtech.com.cn

Palladium, rhodium, and ruthenium catalysts are commonly used for such transformations. researchgate.netrsc.org The formation of a metallacyclic intermediate is a key step, and the size of this ring often dictates the regioselectivity. The formation of five- or six-membered metallacycles is generally kinetically and thermodynamically favored, which would typically direct functionalization to the β- or γ-positions relative to the directing group. rsc.orgrsc.org For the carbamate on the C3-position of the hexyl chain, this would favor functionalization at the C2, C4, or C5 positions.

Recent strategies have been developed to achieve functionalization at more remote positions (e.g., δ- or ε-positions) by overcoming the preference for proximal C-H activation. rsc.orgrsc.orgresearchgate.net These methods might involve using specific ligands or substrates designed to favor the formation of larger metallacycles. rsc.orgresearchgate.net Radical-based methods, such as those inspired by the Hofmann-Löffler-Freytag reaction, offer an alternative, transition-metal-free approach for remote C–H functionalization. nih.gov

Functionalizing the terminal methyl group (C6) of the hexyl chain represents a specific case of remote C–H functionalization. Activating this primary C–H bond in the presence of numerous, more reactive secondary C–H bonds is particularly challenging. rsc.orgrsc.org

Strategies for terminal methyl group functionalization often involve catalysts that exhibit strong steric hindrance or have a geometric preference for the least hindered position. While challenging, examples exist where palladium catalysts have achieved γ-arylation of primary C–H bonds on terminal methyl groups, particularly when more accessible C–H bonds are blocked or sterically hindered. acs.org Radical-based approaches can also offer a pathway to terminal functionalization, sometimes proceeding through a radical translocation mechanism via a 1,5- or 1,6-hydrogen atom transfer (HAT). nih.gov

The following table summarizes potential reaction outcomes for the functionalization of the hexyl chain.

Reaction TypeTarget PositionReagents/Catalyst (Example)Potential Product
Directed C–H Arylationγ-position (C5)Pd(OAc)₂, Directing Group Ligandtert-butyl N-(5-aryl-1-oxohexan-3-yl)carbamate
Radical C–H Halogenationδ-position (C6)N-Bromosuccinimide, Light (hν)tert-butyl N-(6-bromo-1-oxohexan-3-yl)carbamate

Exploration of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies on this compound itself are not widely available in the public literature. However, the reaction mechanisms can be inferred from extensive studies on analogous systems.

Kinetic Studies: The kinetics of aldehyde reduction have been studied for various enzymes and chemical reagents. nih.govnih.gov For reductions using hydride reagents like NaBH₄, the reaction rate is dependent on the concentration of both the aldehyde and the hydride source. The mechanism typically follows an ordered process where the nucleophilic hydride adds to the electrophilic carbonyl carbon in the rate-determining step. masterorganicchemistry.com Kinetic studies on enzymatic reductions often reveal an ordered Bi Bi reaction mechanism where the cofactor (e.g., NADPH) binds first to the enzyme, followed by the aldehyde substrate. nih.govnih.gov

Kinetic analysis helps in understanding chemoselectivity. For instance, aldehydes are generally reduced faster than ketones by NaBH₄, a difference that can be quantified by comparing their respective rate constants. mdpi.com This kinetic difference allows for the selective reduction of aldehydes in the presence of ketones under controlled conditions. mdpi.comresearchgate.net

Thermodynamic Studies: Thermodynamic data provides insight into the stability of reactants, intermediates, and products, governing the position of chemical equilibria. The reduction of an aldehyde to an alcohol is a thermodynamically favorable process, driven by the conversion of a relatively weaker C=O π-bond to a stronger O–H σ-bond. msu.edu For example, the standard enthalpy of formation (ΔfH°gas) for a simple aldehyde like formaldehyde (B43269) is -108.6 ± 0.4 kJ/mol, while that of the corresponding alcohol, methanol, is -201.0 ± 0.6 kJ/mol, indicating the product is significantly more stable. nist.gov

The stability of the Boc-protecting group is also a key thermodynamic consideration. The carbamate functional group is relatively stable, but its cleavage under acidic conditions is a thermodynamically driven process, resulting in the formation of a stable carbocation (tert-butyl cation), carbon dioxide, and the free amine. The enthalpy of carbamate reversion in aqueous solutions has been studied for various amines and provides a quantitative measure of the energy required for this deprotection step. researchgate.net This inherent stability under neutral or basic conditions is crucial for its utility as a protecting group during the transformations discussed.

The table below provides a conceptual summary of kinetic and thermodynamic factors for key transformations.

TransformationKinetic AspectThermodynamic Aspect
Aldehyde ReductionRate-determining step is hydride addition. Aldehydes are kinetically more reactive than ketones. mdpi.comExergonic process. Formation of strong C-H and O-H bonds is favored over C=O π-bond. msu.edu
C–H FunctionalizationRate is influenced by C–H bond strength, steric accessibility, and stability of the metallacyclic intermediate. rsc.orgCan be endergonic or exergonic depending on the specific bonds being formed and broken.
Boc Group StabilityKinetically stable to nucleophiles and bases. organic-chemistry.orgThermodynamically stable under neutral/basic conditions; cleavage is favored under acidic conditions. researchgate.net

Derivatization and Analog Generation Based on the Tert Butyl N 1 Oxohexan 3 Yl Carbamate Scaffold

Structural Modifications of the Hexyl Backbone and Oxo Position

Chain Length Variation: The ethyl group at the C4 position and the propyl group attached to the carbonyl can be altered. Standard organic synthesis methods, such as starting from different amino acid precursors or using alkylation techniques, can yield analogs with varying chain lengths. For instance, replacing the propyl group with smaller (e.g., methyl, ethyl) or larger (e.g., butyl, pentyl) alkyl groups can modulate the compound's properties.

Branching and Unsaturation: Introduction of branching on the hexyl chain can impact metabolic stability and binding affinity. Furthermore, the incorporation of double or triple bonds can introduce rigidity and defined geometries.

Oxo Position Isomers: While the parent compound features the oxo group at the C1 position, synthetic strategies can be employed to move it to other positions along the backbone, creating a library of isomeric ketones. This would fundamentally alter the electronic and steric profile of the molecule.

Data Table: Examples of Hexyl Backbone Modifications

Modification Type Example Structure (Conceptual) Rationale for Modification
Chain Shortening tert-butyl N-(1-oxopentan-3-yl)carbamate Investigate the minimal chain length required for activity.
Chain Elongation tert-butyl N-(1-oxoheptan-3-yl)carbamate Enhance lipophilicity and explore larger binding pockets.
Branching tert-butyl N-(4-methyl-1-oxohexan-3-yl)carbamate Increase steric bulk and potentially block metabolic pathways.

Variations of the N-Substituent and Carbamate (B1207046) Protecting Group

The tert-butoxycarbonyl (Boc) group is a standard protecting group in organic synthesis, but its replacement with other groups can serve multiple purposes, from altering stability and solubility to introducing new functionalities.

N-Alkylation/N-Arylation: The carbamate nitrogen can be further substituted, for example, through N-alkylation. This modification blocks the hydrogen bond donor capability of the N-H group, which can be crucial for probing interactions with biological targets.

Data Table: Alternative N-Substituents and Protecting Groups

Group Name Abbreviation Structure of Group Key Features
Benzyloxycarbonyl Cbz or Z -C(O)OCH₂C₆H₅ Removed by hydrogenolysis.
9-Fluorenylmethoxycarbonyl Fmoc -C(O)OCH₂-fluorene Base-labile, common in peptide synthesis.
Acetyl Ac -C(O)CH₃ Forms an amide, increases polarity.

Formation of Related Functional Groups (e.g., Ureas from Carbamates)

The carbamate functionality is a valuable precursor for the synthesis of other important functional groups, most notably ureas. Urea (B33335) derivatives are prevalent in medicinal chemistry due to their ability to form strong hydrogen bond networks. nih.gov

The direct conversion of carbamates to ureas can be achieved using various reagents, with aluminum amide complexes being particularly effective. researchgate.netorganic-chemistry.org This transformation involves the reaction of the carbamate-protected amine with a primary or secondary amine in the presence of a stoichiometric amount of an aluminum reagent, such as trimethylaluminum (B3029685) (AlMe₃). researchgate.netorganic-chemistry.org This method is advantageous as it allows for the synthesis of bi-, tri-, and tetra-substituted ureas directly from the corresponding carbamate. researchgate.net

A general reaction scheme for this conversion is as follows:

tert-butyl N-(1-oxohexan-3-yl)carbamate + R¹R²NH --(AlMe₃)--> N-(1-oxohexan-3-yl)-N',N''-(R¹,R²)-urea

This synthetic route enables the creation of a diverse library of urea analogs by simply varying the amine component (R¹R²NH).

Data Table: Examples of Amines for Urea Synthesis

Amine Resulting Urea Substituent (R¹, R²) Potential Properties of Analog
Aniline Phenyl, H Introduces an aromatic moiety.
Diethylamine Ethyl, Ethyl Increases lipophilicity and steric bulk.
Morpholine -(CH₂)₂O(CH₂)₂- Adds a polar, heterocyclic ring.

Synthesis of Conformationally Restricted Analogs

The linear hexyl backbone of this compound allows for significant conformational flexibility. In many drug design applications, restricting this flexibility can lead to increased potency and selectivity by locking the molecule into a bioactive conformation.

Cyclic Scaffolds: One common strategy is to incorporate the carbon backbone into a cyclic system. For example, a piperidine (B6355638) or cyclohexane (B81311) ring could be used to replace a portion of the hexyl chain. This would drastically reduce the number of available conformations and present the key functional groups (ketone and carbamate) in a more defined spatial arrangement.

Introduction of Rigid Spacers: Another approach is to introduce rigid chemical units into the backbone, such as aromatic rings, alkynes, or alkenes. For example, a phenyl ring could be incorporated into the chain to limit rotation and orient the substituents in a specific manner.

Data Table: Strategies for Conformational Restriction

Strategy Example of Resulting Scaffold (Conceptual) Effect on Conformation
Cyclization (Piperidine) tert-butyl (4-oxo-1-propylpiperidin-3-yl)carbamate Locks the C2-C5 portion of the original chain into a chair/boat conformation.
Cyclization (Cyclohexane) tert-butyl (2-acetyl-2-propylcyclohexyl)carbamate Creates a rigid cyclohexane core, defining the relative stereochemistry of substituents.
Aromatic Ring Insertion tert-butyl (1-(4-acetylphenyl)propyl)carbamate Uses a rigid phenyl ring as a spacer, fixing the distance and orientation of functional groups.

Despite a comprehensive search for scientific literature, there is no specific information available regarding the chemical compound "this compound" and its role as a synthetic intermediate in the specified areas of research. Consequently, it is not possible to provide a detailed article on its applications in natural product total synthesis, the preparation of peptide and peptidomimetic constructs, the synthesis of heterocyclic frameworks, or its use in medicinal chemistry for lead compound generation.

The absence of information on this specific compound prevents the creation of the requested scientifically accurate and detailed article, including data tables and research findings, as no such data could be located.

Advanced Analytical Methods for Structural Characterization and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For tert-butyl N-(1-oxohexan-3-yl)carbamate, ¹H NMR would be used to identify the number of unique proton environments, their multiplicity (splitting patterns), and integration (proton count). Key expected signals would include a singlet for the nine protons of the tert-butyl group, and various multiplets for the protons along the hexanoyl chain. Furthermore, ¹³C NMR would reveal the number of distinct carbon environments, including the carbonyl carbons of the oxo and carbamate (B1207046) groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assemble the molecular structure by establishing proton-proton and proton-carbon correlations through bonds.

Currently, no published NMR spectra or associated data for this compound are available in the scientific literature.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula, C₁₁H₂₁NO₃.

Techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed to generate ions of the molecule. The resulting mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion, providing valuable structural information based on the fragmentation pattern. Expected fragments would correspond to the loss of the tert-butyl group or cleavage at various points along the hexanoyl chain.

No experimental mass spectrometry data for this compound has been reported.

X-ray Crystallography for Definitive Solid-State Structure Determination.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and stereochemistry, if applicable. To perform this analysis, a single crystal of the compound of suitable quality must first be grown. The diffraction pattern of X-rays passing through the crystal is then used to construct an electron density map, from which the atomic positions can be determined.

There are no published crystallographic studies or data, such as crystal system, space group, or unit cell dimensions, for this compound.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC, UPLC).

Chromatographic methods are fundamental for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) would be the primary methods for assessing the purity of this compound. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. A detector, such as a UV detector, would be used to quantify the compound and any impurities present.

Gas Chromatography (GC) could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. If not, derivatization might be necessary.

No specific chromatographic methods, retention times, or purity data for this compound are available in published research.

Computational Chemistry and Theoretical Investigations of Tert Butyl N 1 Oxohexan 3 Yl Carbamate

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the reactivity and properties of tert-butyl N-(1-oxohexan-3-yl)carbamate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbitals, and energetic properties.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net For carbamate-containing molecules, these calculations can elucidate the stability arising from hyperconjugative interactions and charge delocalization, often analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis provides a picture of the bonding and orbital interactions, helping to explain the molecule's electronic stability.

Key parameters obtained from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the molecule's ability to participate in charge transfer processes. researchgate.net For similar compounds, DFT calculations have been successfully used to determine these frontier molecular orbitals and analyze the molecular electrostatic potential (ESP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Table 1: Representative Data from Electronic Structure Calculations for Carbamate-Related Compounds

Parameter Typical Method Information Yielded
Optimized Geometry DFT (e.g., B3LYP/6-311++G(d,p)) Bond lengths, bond angles, dihedral angles. ijcce.ac.ir
Vibrational Frequencies DFT (e.g., B3LYP/6-31+G(d,p)) Predicted IR and Raman spectra. researchgate.net
HOMO-LUMO Gap DFT (e.g., B3LYP/6-31+G(d,p)) Chemical reactivity, electronic transitions. researchgate.net
NBO Analysis DFT Charge delocalization, hyperconjugative interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexanoyl chain and the rotational freedom around the carbamate (B1207046) group mean that this compound can adopt multiple conformations. Conformational analysis aims to identify the low-energy structures that the molecule is most likely to assume.

Computational workflows for conformational analysis often begin with a systematic or stochastic search to generate a wide range of possible conformations. chemrxiv.org These initial geometries are then optimized using quantum mechanical methods, such as DFT, to determine their relative energies and identify the most stable conformers. chemrxiv.org For carbamate monomers, it has been shown that dihedral angles around the carbamate bond can lead to both cis and trans configurations, a deviation from what is commonly observed in peptides. chemrxiv.org

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape over time, providing insights into the dynamic behavior of the molecule. mdpi.com By simulating the motion of atoms and molecules over a period, MD can reveal how different conformations interconvert and how the molecule interacts with its environment, such as a solvent. These simulations are particularly useful for understanding the flexibility of the aliphatic chain and the orientation of the bulky tert-butyl group.

Prediction of Spectroscopic Data and Comparison with Experimental Results

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements to validate both the computational model and the experimental structure determination.

For instance, after performing a frequency calculation using DFT, the resulting vibrational modes can be used to generate a theoretical infrared (IR) spectrum. researchgate.net This calculated spectrum can then be compared with an experimentally obtained Fourier-transform infrared (FTIR) spectrum. A good agreement between the predicted and experimental peak positions and intensities confirms the accuracy of the calculated molecular structure. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ijcce.ac.ir Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to aid in the assignment of signals and confirm the molecule's connectivity and stereochemistry. researchgate.netijcce.ac.ir Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. ijcce.ac.ir

Table 2: Comparison of Predicted and Experimental Data for a Carbamate Analog

Spectroscopic Data Computational Method Experimental Method Purpose of Comparison
IR Frequencies DFT (B3LYP) FTIR Spectroscopy Structural validation and vibrational mode assignment. researchgate.netresearchgate.net
NMR Chemical Shifts GIAO ¹H and ¹³C NMR Signal assignment and structural confirmation. ijcce.ac.ir

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this arrangement, or crystal packing, is governed by intermolecular interactions.

X-ray diffraction is the primary experimental technique for determining crystal structures. mdpi.com Computational analysis can complement this data by quantifying the interactions that stabilize the crystal packing. A common feature in the crystal structures of carbamate-containing compounds is the formation of hydrogen bonds. mdpi.comresearchgate.netnih.gov The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. mdpi.com

Exploration of Biological Activity and Mechanistic Insights in Research Contexts Excluding Clinical Human Trials

Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) Elucidation

The carbamate (B1207046) moiety is a recognized pharmacophore in the design of enzyme inhibitors. Research into analogous compounds suggests that the structural features of tert-butyl N-(1-oxohexan-3-yl)carbamate could lend it to inhibitory activity against certain enzyme classes.

Carbamate-containing molecules have been explored as inhibitors of various proteases. However, a detailed search of the scientific literature did not yield any specific studies investigating the inhibitory activity of this compound against any protease enzymes. Further research would be necessary to determine if this compound exhibits any such activity.

Substituted ureas and carbamates are recognized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govresearchgate.net This class of inhibitors is of significant interest for its potential therapeutic applications. mdpi.com The general structure of carbamates allows them to interact with the active site of sEH.

While the broader class of carbamates is known for sEH inhibition, specific inhibitory data, such as IC₅₀ values for this compound, are not available in the public domain. The table below presents data for other carbamate compounds to illustrate the typical potency observed in this chemical class.

Table 1: sEH Inhibition by Representative Carbamate Compounds

Compound Target Enzyme IC₅₀ (nM)
N-Cyclohexyl-N'-(3-phenylpropyl)urea Murine sEH 100 ± 10
N-Cyclohexyl-N'-(3-phenylpropyl)urea Human sEH 200 ± 30
1-Adamantyl-3-cyclohexylurea Murine sEH 7 ± 1
1-Adamantyl-3-cyclohexylurea Human sEH 20 ± 2

Data sourced from a study on potent urea (B33335) and carbamate inhibitors of soluble epoxide hydrolases. Note that these are related compounds, not the subject of this article.

The carbamate functional group is a versatile scaffold that has been incorporated into inhibitors of other enzymes, such as serine hydrolases. nih.gov However, specific research detailing the effects of this compound on other enzyme systems is not currently available in the scientific literature.

Receptor Binding and Modulation Research

A comprehensive literature search did not uncover any studies focused on the receptor binding or modulation properties of this compound. Therefore, its potential interactions with cellular receptors remain uncharacterized.

Cellular Assays for Biological Impact (e.g., Cytotoxicity in in vitro Cell Lines)

There is no publicly available data from cellular assays, including cytotoxicity studies in in vitro cell lines, for this compound. The biological impact of this specific compound at a cellular level has not been reported.

Elucidation of Molecular Mechanisms of Action

Given the absence of specific biological activity studies for this compound, its molecular mechanism of action has not been elucidated. Mechanistic studies are contingent on the identification of a confirmed biological target, which has not been established for this compound.

Emerging Research Directions and Future Perspectives on Tert Butyl N 1 Oxohexan 3 Yl Carbamate

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-protected β-amino ketones is a field of active research, with a significant push towards more efficient, sustainable, and enantioselective methods. Traditional methods often involve multi-step sequences, but modern organic synthesis seeks to streamline these processes. The Mannich reaction and its variations are central to the synthesis of β-amino ketones. nih.gov

Future research will likely focus on the development of catalytic, asymmetric methods to produce chiral β-amino ketones like tert-butyl N-(1-oxohexan-3-yl)carbamate. Organocatalysis, in particular, has emerged as a powerful tool for these transformations, often utilizing simple, metal-free catalysts under mild conditions. nih.gov The use of phase-transfer catalysts also presents a user-friendly approach that avoids the isolation of potentially unstable N-Boc imine intermediates. nih.gov

A key trend is the move towards "green" chemistry principles. This includes the use of environmentally benign solvents like water, recyclable catalysts, and one-pot, multi-component reactions to improve atom economy and reduce waste. nih.gov The development of nanocatalysts, such as those based on magnetic nanoparticles, offers the advantage of easy separation and recyclability, making the synthetic process more sustainable. nih.gov

Below is a table summarizing potential catalytic systems for the synthesis of N-Boc protected β-amino ketones, which could be adapted for this compound.

Catalyst TypeSpecific Catalyst ExampleKey Advantages
OrganocatalystProlineMetal-free, readily available, can provide high enantioselectivity. orgsyn.org
Phase-Transfer CatalystCinchona alkaloid derivativesMild reaction conditions, in-situ generation of reactive intermediates. nih.gov
Lewis AcidZirconium oxychlorideSolvent-free conditions, catalyst recyclability. organic-chemistry.org
NanocatalystFe3O4@PEG-SO3HHigh efficiency, easy separation and reuse of the catalyst. nih.gov

Applications in Chemical Biology and Material Sciences

While direct applications of this compound in chemical biology and material sciences have not been extensively reported, its structure suggests potential utility in these fields.

In chemical biology , Boc-protected amino groups are fundamental in solid-phase peptide synthesis. After deprotection, the resulting primary amine can be coupled with other amino acids to build peptide chains. The β-amino ketone moiety could serve as a non-natural amino acid precursor, which, once incorporated into a peptide, could impart unique conformational constraints or act as a warhead for covalent inhibition of enzymes. The ketone functionality is a handle for further chemical modifications, such as oxime ligation, for bioconjugation or labeling of biomolecules.

In material sciences , carbamate (B1207046) linkages are integral to the structure of polyurethanes. While this compound itself is a small molecule, it could potentially be used as a chain terminator or a modifying agent in polymer synthesis after suitable functionalization. The presence of the ketone and the protected amine offers two distinct points for chemical manipulation, allowing for the creation of specialized monomers for advanced materials with tailored properties.

Integration into Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in the search for new therapeutics. vu.nl This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds.

This compound, or more likely its deprotected form, possesses characteristics that make it an interesting candidate for an FBDD library. It has a low molecular weight, contains hydrogen bond donors and acceptors, and has vectors for chemical elaboration (the ketone and the alkyl chain). The three-dimensional shape of such aliphatic fragments is also increasingly sought after to expand the chemical space explored in screening libraries. vu.nl

The table below outlines the calculated properties of the core fragment (1-aminohexan-3-one), which would be the relevant species in a biological context after deprotection.

PropertyValueFBDD "Rule of Three" Guideline
Molecular Weight115.17 g/mol < 300 g/mol
LogP (calculated)0.5≤ 3
Hydrogen Bond Donors1 (amine)≤ 3
Hydrogen Bond Acceptors2 (amine, ketone)≤ 3

The integration of such a fragment into an FBDD campaign would involve screening it against a protein target. If binding is observed, medicinal chemists could explore derivatization strategies to improve affinity and selectivity.

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The chemical structure of this compound offers several avenues for derivatization to explore and enhance its potential bioactivity. The β-amino ketone scaffold is found in a number of biologically active compounds. researchgate.net Derivatization strategies would aim to systematically modify different parts of the molecule to understand the structure-activity relationship (SAR) against a given biological target.

Key derivatization strategies could include:

Modification of the Ketone: The carbonyl group can be reduced to a hydroxyl group, potentially introducing a new chiral center and hydrogen bonding capabilities. It can also be converted to an oxime, hydrazone, or other functionalities to explore different chemical interactions.

Elaboration of the Alkyl Chains: The propyl and ethyl chains attached to the carbon backbone could be extended, shortened, or functionalized with cyclic or aromatic groups to probe for additional binding pockets on a target protein.

Modification of the Amine: Following removal of the Boc protecting group, the resulting primary amine can be acylated, alkylated, or converted into a variety of other functional groups (e.g., sulfonamides, ureas) to alter its electronic and steric properties. The synthesis of a bromo-derivative, tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate, has been documented, indicating that the carbon adjacent to the ketone is also amenable to functionalization. uni.lu

The following table summarizes potential derivatization sites and the types of modifications that could be explored.

Derivatization SiteType of ModificationPotential Impact on Bioactivity
Ketone CarbonylReduction to alcohol, formation of oximes/hydrazonesAltered hydrogen bonding, introduction of new vectors for interaction.
α-Carbon to KetoneHalogenation (e.g., bromination)Introduction of an electrophilic center for covalent interactions.
N-terminus (after deprotection)Acylation, alkylation, sulfonylationModulation of polarity, size, and hydrogen bonding capacity.
Alkyl Side ChainsChain extension/shortening, introduction of ringsProbing steric limits and hydrophobic interactions in a binding site.

Through systematic derivatization, the therapeutic potential of the this compound scaffold could be thoroughly investigated, potentially leading to the discovery of novel bioactive compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(1-oxohexan-3-yl)carbamate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a ketone derivative (e.g., 1-oxohexan-3-yl chloride) under basic conditions. Key parameters include:
  • Base : Use triethylamine or DBU to deprotonate intermediates and drive the reaction .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile or DCM) improve solubility and reaction rates .
  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product .
ParameterOptimal ConditionYield Range
BaseTriethylamine70–85%
SolventAcetonitrile75–90%
Temp.0–25°C65–80%

Q. What common chemical transformations can this compound undergo?

  • Methodological Answer : The compound undergoes:
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, yielding tert-butyl N-(3-hydroxyhexan-3-yl)carbamate .
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the ketone to a carboxylic acid derivative, useful for further functionalization .
  • Substitution : Nucleophilic attack (e.g., amines) at the carbamate carbonyl requires activation with EDCI/HOBt .

Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm products using ¹³C NMR (carbonyl peak at ~170 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from conformational flexibility or impurities. Strategies include:
  • X-ray crystallography : Use SHELXL for structure refinement to validate bond lengths/angles .
  • DFT calculations : Compare experimental ¹H NMR shifts with Gaussian-optimized structures to identify misassignments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What strategies mitigate hydrolytic instability of this compound during reactions?

  • Methodological Answer : The Boc group is prone to hydrolysis under acidic/basic conditions. Mitigation approaches:
  • pH Control : Conduct reactions in neutral buffers (pH 6–8) to slow hydrolysis .
  • Protecting Groups : Temporarily protect the ketone with a trimethylsilyl (TMS) group during acidic steps .
  • Low-Temperature Work : Perform reactions at –20°C to reduce kinetic degradation .

Q. How can molecular docking simulations inform the design of derivatives for enzyme inhibition studies?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with accessible active sites (e.g., serine hydrolases) based on the compound’s electrophilic carbamate .
  • Docking Workflow :

Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB structure).

Use AutoDock Vina with a grid box centered on the catalytic triad .

Analyze binding poses for hydrogen bonds with residues like Ser195 (chymotrypsin-like proteases) .

  • Validation : Compare docking scores (ΔG ≤ –7 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis

Q. How should conflicting crystallographic data be addressed when determining the compound’s structure?

  • Methodological Answer : Contradictions in X-ray data (e.g., R-factor > 5%) may stem from disorder or twinning. Solutions include:
  • SHELXD : Re-process diffraction data with dual-space algorithms to resolve phase ambiguities .
  • ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions; apply restraints to occupancy factors .
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Fluorogenic Assays : Use substrates like Z-Gly-Pro-AMC for proteases; measure fluorescence (λex/λem = 380/460 nm) upon cleavage .
  • IC₅₀ Determination : Pre-incubate the compound with the enzyme (30 min, 37°C), then add substrate and monitor kinetics .
  • Controls : Include a positive inhibitor (e.g., PMSF for serine proteases) and DMSO vehicle controls .
Enzyme ClassSubstrateAssay Type
Serine ProteaseBoc-Val-Pro-Arg-AMCFluorogenic
Esterasep-Nitrophenyl acetateColorimetric

Stability and Storage

Q. What are the best practices for long-term storage of this compound?

  • Methodological Answer :
  • Conditions : Store at –20°C in airtight containers under argon to prevent oxidation/hydrolysis .
  • Stability Monitoring : Perform HPLC analysis every 6 months; degradation >5% warrants repurification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.